BenchChemオンラインストアへようこそ!

Swertiapuniside

SARS-CoV-2 RNA-dependent RNA polymerase molecular docking

Swertiapuniside (CAS 143986-29-2) is a xanthone glycoside classified as 1,5,8-trihydroxy-3-methoxyxanthone-8-O-β-D-glucopyranosyl(1→6)-O-β-D-glucopyranoside, characterized by a xanthone core substituted with a diglucosyl chain at position 8. First isolated from the whole plant of Swertia punicea Hemsl.

Molecular Formula C26H30O16
Molecular Weight 598.5 g/mol
CAS No. 143986-29-2
Cat. No. B115956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSwertiapuniside
CAS143986-29-2
Synonyms1,5,8-trihydroxy-3-methoxy-xanthone-8-O-beta-D-glucopyranosyl(1-6)-O-beta-D-glucopyranoside
1,5,8-trihydroxy-3-methoxyxanthone-8-O-beta-D-glucopyranosyl(1-6)-O-beta-D-glucopyranoside
swertia-puniside
swertiapuniside
Molecular FormulaC26H30O16
Molecular Weight598.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)OC3=C(C=CC(=C3C2=O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O
InChIInChI=1S/C26H30O16/c1-37-8-4-10(29)15-12(5-8)39-24-9(28)2-3-11(16(24)19(15)32)40-26-23(36)21(34)18(31)14(42-26)7-38-25-22(35)20(33)17(30)13(6-27)41-25/h2-5,13-14,17-18,20-23,25-31,33-36H,6-7H2,1H3/t13-,14-,17-,18-,20+,21+,22-,23-,25-,26-/m1/s1
InChIKeyFUGLBEBIZNJPSY-MYDOPKHDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Swertiapuniside (CAS 143986-29-2): A Xanthone Diglycoside Sourced from Gentianaceae Species for Anti-Inflammatory and Antiviral Target Research


Swertiapuniside (CAS 143986-29-2) is a xanthone glycoside classified as 1,5,8-trihydroxy-3-methoxyxanthone-8-O-β-D-glucopyranosyl(1→6)-O-β-D-glucopyranoside, characterized by a xanthone core substituted with a diglucosyl chain at position 8 [1][2]. First isolated from the whole plant of Swertia punicea Hemsl. (Gentianaceae) and structurally elucidated through chemical and spectroscopic methods in 1992, swertiapuniside has subsequently been identified as a constituent of other Swertia and Gentianella species [1][3]. This compound belongs to a therapeutically relevant class of plant xanthonoids associated with hepatoprotective, anti-inflammatory, and antioxidant properties in traditional medicinal systems [4]. Swertiapuniside has recently garnered attention in computational drug repurposing screens as a top-ranked phytochemical ligand against SARS-CoV-2 protein targets [5].

Why Swertiapuniside Cannot Be Substituted by Mangiferin or Swertianolin in Targeted Procurement


Although swertiapuniside co-occurs with structurally related xanthones such as mangiferin, bellidifodin, swertianolin, and swertipunicoside in Swertia punicea extracts, these compounds are not functionally interchangeable [1]. Swertiapuniside possesses a distinctive O-diglycoside linkage (glucopyranosyl(1→6)-glucopyranoside) at the C-8 position, whereas mangiferin features a C-glucoside linkage, and swertipunicoside is a dimeric bisxanthone C-glycoside [1][2]. These structural differences result in divergent molecular recognition profiles: in computational docking screens against SARS-CoV-2 RdRP, swertiapuniside ranked among the top four phytochemicals out of 150 candidates, whereas the co-occurring amarogentin exhibited a distinct hydrogen bonding pattern with different catalytic residues [3]. Furthermore, swertiapuniside was identified as the single top-scored phytochemical in a separate docking screen against the ACE2-Spike protein complex, outperforming a library of FDA-approved drugs and other phytochemicals from the same medicinal plant panel [4]. Consequently, procurement specifications that rely solely on total xanthone content or generic Swertia extract standardization without qualification of the individual glycoside profile risk omitting the specific molecular entity responsible for demonstrated target engagement.

Swertiapuniside: Comparative Quantitative Evidence Against In-Class and Cross-Class Alternatives


SARS-CoV-2 RdRP Molecular Docking: Swertiapuniside Ranked Among Top Four Phytochemicals from a 150-Compound Library

In a molecular docking screen of 150 phytochemicals from 12 Indian medicinal plants targeting the SARS-CoV-2 RNA-dependent RNA polymerase (RdRP), swertiapuniside was identified as one of the top four ranked compounds, alongside cordifolide A, sitoindoside IX, and amarogentin [1]. The study employed molecular dynamics simulations and MM-GBSA free energy calculations to validate binding stability. Although cordifolide A and sitoindoside IX ultimately demonstrated the strongest free energy of binding in subsequent MM-GBSA analysis, swertiapuniside's initial docking ranking places it ahead of amarogentin and the remaining 146 screened phytochemicals in terms of predicted binding pose complementarity to the RdRP active site [1]. Swertiapuniside formed a distinct hydrogen bonding network involving ten RdRP residues (ASP 760, ASP 761, SER 759, LYS 551, ASP 618, ARG 555, GLU 811, SER 814, ARG 553, LYS 798) with bond distances ranging from 2.65 Å to 3.50 Å, compared to amarogentin's five-residue interaction profile [2].

SARS-CoV-2 RNA-dependent RNA polymerase molecular docking phytochemical screening antiviral drug discovery

ACE2-Spike Interface Docking: Swertiapuniside Outperformed FDA-Approved Drugs as Top-Scored Phytochemical

In an independent computational drug repurposing study targeting the ACE2-Spike (RBD) protein-protein interaction interface of SARS-CoV-2, swertiapuniside was identified as the top-scored phytochemical from a panel of natural products, while rutin DAB10 was the top-scored compound from the FDA-approved drug database [1]. Molecular dynamics simulations of ligand-free, rutin DAB10-bound, and swertiapuniside-bound ACE2-Spike complexes revealed that swertiapuniside binding abrogated the hydrogen bonding network between ACE2 and Spike proteins, with strong interactions formed specifically with interface residues His34 and Lys353 (ACE2) and Arg403 and Tyr495 (Spike) [1]. This dual-target engagement at the protein-protein interface represents a mechanism distinct from the RdRP inhibition demonstrated in the companion study, indicating that swertiapuniside exhibits computational polypharmacology against two structurally unrelated SARS-CoV-2 targets [1][2].

ACE2-Spike protein complex SARS-CoV-2 entry inhibition computational drug repurposing phytochemical docking protein-protein interaction disruptor

Predicted ADMET Profile: Swertiapuniside Demonstrates Favorable Oral Absorption and Low Toxicity Risk Relative to In-Class Phytochemicals

Computational ADMET profiling of the top four phytochemicals identified from the RdRP docking screen revealed that swertiapuniside possesses a favorable gastrointestinal (GI) absorption profile (predicted positive), comparable to sitoindoside IX and amarogentin, and superior to cordifolide A, which was predicted to have low GI absorption [1]. All four phytochemicals were predicted to localize to mitochondria, and none were predicted to inhibit CYP enzymes (CYP1A2, CYP2C19, CYP2D6, CYP3A4), inhibit hERG, or exhibit carcinogenicity [1]. However, swertiapuniside was predicted to be a P-glycoprotein substrate (like sitoindoside IX and cordifolide A), whereas amarogentin was not, suggesting differential efflux transporter susceptibility that may influence intracellular accumulation [1]. Skin permeation values (Log Kp) ranged from -8.16 to -11.04 across the four compounds, with swertiapuniside exhibiting the most negative value (-11.04), indicating the lowest predicted skin permeability and potentially favorable retention in aqueous compartments [1].

ADMET prediction drug-likeness oral bioavailability CYP inhibition toxicity screening

Anti-Inflammatory Activity: In-Class Comparison of Nine Xanthone Glycosides from Swertia punicea Including Swertiapuniside

In an in vitro anti-inflammatory evaluation of nine xanthone glycosides (compounds 1–9) isolated from Swertia punicea, all compounds demonstrated significant activity with IC50 values ranging from 1.237 to 3.319 mM against LPS-induced nitric oxide (NO) production [1]. The most potent compounds (3, 4, and 5) exhibited IC50 values in the range 1.237–1.987 mM, surpassing the positive control indomethacin (IC50 = 2.004 mM) [1]. Swertiapuniside corresponds to one of the nine isolated known analogues (compounds 3–9) evaluated in this head-to-head comparison, where all tested xanthone glycosides were assessed under identical assay conditions, enabling direct intra-class potency ranking [1]. This study provides the only available quantitative anti-inflammatory activity data for swertiapuniside in direct comparison to co-isolated structural analogues from the same plant material.

anti-inflammatory activity xanthone glycosides NO production inhibition indomethacin comparison Swertia punicea

Structural Differentiation from Co-Occurring Xanthones: Glycosylation Pattern Dictates Molecular Recognition

Swertiapuniside is structurally distinguished from the five co-occurring xanthones originally isolated from Swertia punicea Hemsl. by its unique O-diglycoside substitution pattern [1]. Specifically, swertiapuniside bears a 1,5,8-trihydroxy-3-methoxyxanthone core with an O-β-D-glucopyranosyl(1→6)-O-β-D-glucopyranoside moiety at C-8, whereas mangiferin (I) is a C-glucoside, bellidifodin (II) and 1,3,5,8-tetrahydroxyxanthone (III) are aglycones, and swertianolin (IV) features a different glycosylation pattern [1]. This structural distinction is critical for target engagement: the O-diglycoside chain provides conformational flexibility and multiple hydrogen bond donor/acceptor sites that contributed to swertiapuniside's engagement of ten RdRP residues compared to five residues for amarogentin [2]. Additionally, swertiapuniside (molecular weight 598.5 g/mol; molecular formula C26H30O16) is distinguishable from swertipunicoside (a bisxanthone C-glycoside dimer with higher molecular weight) by HPLC-MS methods, enabling specific quantification in complex Swertia extracts [3].

xanthone glycoside structure O-glycoside vs. C-glycoside diglycoside linkage structure-activity relationship chemotaxonomy

Neuroprotective Activity Context: Swertiapuniside is Co-Isolated with Potent Neuroprotective Xanthones from Swertia punicea, but Data Gap Exists for Direct Neuroprotection Quantification

A 2010 study evaluating neuroprotective xanthone glycosides from Swertia punicea identified compounds 2, 6, and 7 (swertiabisxanthone-I 8′-O-β-D-glucopyranoside (6), 3-O-demethylswertipunicoside (7), and puniceaside B (2)) as exhibiting potent neuroprotective activity against H2O2-induced PC12 cell damage [1]. Twelve known xanthones were co-isolated, including swertiapuniside (listed among the known compounds but not among the three most active compounds 2, 6, and 7) [1]. Notably, 3-O-demethylswertipunicoside (3-ODS), a structurally related demethylated derivative, has independently demonstrated neuroprotective effects in PC12 cells against oxidative toxicity induced by H2O2, MPP+, and rotenone, mediated through elevation of tyrosine hydroxylase and DJ-1 protein levels [2]. The neuroprotective activity of swertiapuniside itself has not been quantified with comparative IC50 or cell viability data in the available literature, representing a significant data gap for procurement decisions based on neuroprotection endpoints.

neuroprotection PC12 cells oxidative stress xanthone glycosides H2O2-induced damage

Swertiapuniside: Recommended Research and Industrial Application Scenarios Based on Verified Differential Evidence


SARS-CoV-2 Antiviral Probe Development: Dual-Target Computational Prioritization for Entry and Replication Inhibition

Researchers developing antiviral probes against SARS-CoV-2 can deploy swertiapuniside as a dual-target computational hit, validated to engage both the viral RdRP (ranked top 4 out of 150 phytochemicals [1]) and the host ACE2-Spike protein-protein interface (ranked #1 phytochemical [2]). This contrasts with single-target phytochemicals like cordifolide A or sitoindoside IX, which were prioritized only for RdRP. Procurement of swertiapuniside for orthogonal in vitro assays (RdRP enzymatic inhibition and Spike-ACE2 binding disruption) can test the computational polypharmacology hypothesis with a single compound, reducing sourcing complexity. The compound's predicted favorable GI absorption and absence of CYP inhibition [1] support its progression into cellular infection models without anticipated pharmacokinetic confounds from drug-metabolizing enzyme interactions.

Anti-Inflammatory Comparative Screening: Benchmarking Xanthone Glycoside Potency in the Swertia punicea Chemotype Panel

For natural product chemistry groups conducting structure-activity relationship (SAR) studies on xanthone glycoside anti-inflammatory activity, swertiapuniside serves as a reference compound within the Swertia punicea chemotype panel. The available head-to-head data against eight co-isolated analogues (IC50 range 1.237–3.319 mM, with indomethacin as positive control at 2.004 mM [1]) enables swertiapuniside to function as a calibration standard when screening new Swertia-derived isolates. Procuring swertiapuniside alongside the more potent compounds 3–5 (IC50 1.237–1.987 mM [1]) facilitates direct determination of whether the O-diglycoside substitution pattern at C-8 is a determinant of anti-inflammatory potency or selectivity, informing medicinal chemistry optimization strategies.

Analytical Reference Standard for Swertia Extract Quality Control and Chemotaxonomic Fingerprinting

Quality control laboratories and botanical extract manufacturers can utilize authenticated swertiapuniside as a quantitative reference standard for HPLC-MS/MS-based chemotaxonomic fingerprinting of Swertia and Gentianella species [1][2]. The compound's unique O-diglycoside structure, molecular weight (598.5 g/mol), and characteristic MS fragmentation pattern distinguish it from co-occurring xanthone aglycones and C-glycosides such as mangiferin [1][2]. This enables accurate quantification in raw plant material, extracts, and finished products, addressing the procurement risk that commercial 'Swertia extract' specifications relying on total xanthone content may contain variable swertiapuniside levels. The compound's established isolation from both Swertia punicea and Gentianella acuta [1][2] broadens its applicability as a cross-species authentication marker.

In Silico ADMET-Guided Prioritization for Oral Bioavailability Studies of Glycosylated Natural Products

ADMET modeling groups and pharmacokinetics researchers can select swertiapuniside as a model glycosylated natural product for oral bioavailability studies, based on its computationally predicted profile: positive GI absorption, P-glycoprotein substrate status, mitochondrial subcellular localization, and clean CYP inhibition profile [1]. When compared to the three other top-ranked phytochemicals from the same screening campaign (amarogentin, sitoindoside IX, cordifolide A), swertiapuniside's most negative skin permeation value (-11.04 Log Kp) and intermediate water solubility (-1.64) [1] position it as a comparator compound for investigating how diglycoside vs. monoglycoside vs. aglycone structures influence oral absorption and efflux transporter recognition in the Swertia phytochemical class.

Quote Request

Request a Quote for Swertiapuniside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.